2-(2,2-DICHLOROACETAMIDO)-3-HYDROXY-3-(4-NITROPHENYL)PROPYL 3,4,5-TRIMETHOXYBENZOATE
Overview
Description
2-(2,2-DICHLOROACETAMIDO)-3-HYDROXY-3-(4-NITROPHENYL)PROPYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a dichloroacetyl group, a hydroxy group, a nitrophenyl group, and a trimethoxybenzoate group, making it a molecule of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-DICHLOROACETAMIDO)-3-HYDROXY-3-(4-NITROPHENYL)PROPYL 3,4,5-TRIMETHOXYBENZOATE typically involves multiple steps. One common route includes the following steps:
Formation of the dichloroacetyl intermediate: This step involves the reaction of dichloroacetyl chloride with an appropriate amine to form the dichloroacetyl intermediate.
Nitration of the phenyl ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Esterification: The final step involves the esterification of the hydroxylated intermediate with 3,4,5-trimethoxybenzoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-DICHLOROACETAMIDO)-3-HYDROXY-3-(4-NITROPHENYL)PROPYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The dichloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2,2-DICHLOROACETAMIDO)-3-HYDROXY-3-(4-NITROPHENYL)PROPYL 3,4,5-TRIMETHOXYBENZOATE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,2-DICHLOROACETAMIDO)-3-HYDROXY-3-(4-NITROPHENYL)PROPYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with receptors: Binding to cellular receptors and modulating their activity.
Inducing oxidative stress: Generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
2-(2,2-DICHLOROACETAMIDO)-3-HYDROXY-3-(4-NITROPHENYL)PROPYL 3,4,5-TRIMETHOXYBENZOATE can be compared with similar compounds such as:
2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl palmitate: Similar structure but with a palmitate group instead of a trimethoxybenzoate group.
4-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoic acid: Similar structure but with a butanoic acid group instead of a trimethoxybenzoate group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] 3,4,5-trimethoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O9/c1-31-15-8-12(9-16(32-2)18(15)33-3)21(28)34-10-14(24-20(27)19(22)23)17(26)11-4-6-13(7-5-11)25(29)30/h4-9,14,17,19,26H,10H2,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWOLDMXWZUVKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(C(C2=CC=C(C=C2)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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